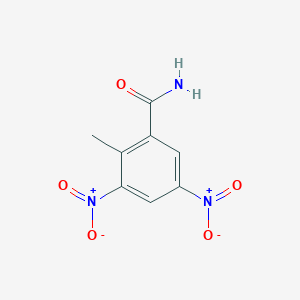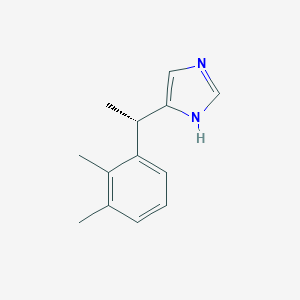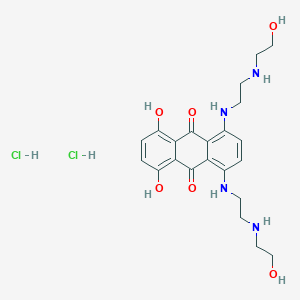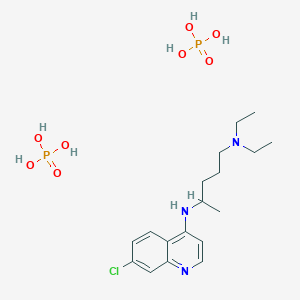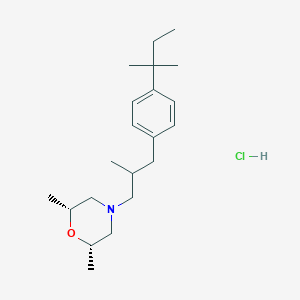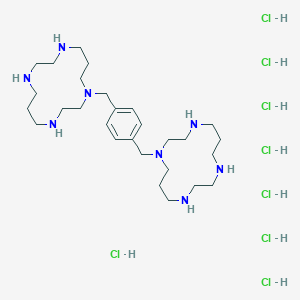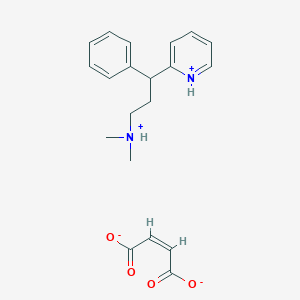
フェニラミンマレイン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
マレイン酸フェニラミンは、アルキルアミン系に属する第1世代の抗ヒスタミン薬です。花粉症、じん麻疹、アレルギー性結膜炎などのアレルギー性疾患の治療に広く用いられています。 マレイン酸フェニラミンは、抗コリン作用と比較的強い鎮静作用が知られています .
科学的研究の応用
Pheniramine maleate has a wide range of scientific research applications:
作用機序
マレイン酸フェニラミンは、ヒスタミンH1受容体に逆アゴニストとして作用します。ヒスタミンとこれらの受容体の競合により、ヒスタミンの活性を低下させ、かゆみ、血管拡張、毛細血管からの漏出を抑制します。 これにより、発赤や浮腫が軽減され、アレルギー症状が緩和されます .
生化学分析
Biochemical Properties
Pheniramine maleate plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This interaction reduces the activity of histamine, leading to decreased itching, vasodilation, and capillary leakage . Pheniramine maleate also interacts with muscarinic cholinergic receptors, contributing to its anticholinergic effects . The compound’s local anesthetic properties are attributed to its ability to stabilize neuronal membranes .
Cellular Effects
Pheniramine maleate influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action inhibits the histamine-induced wheal and flare response, reducing redness and edema . Additionally, pheniramine maleate affects cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and cyclic AMP production . These effects can alter gene expression and cellular metabolism, ultimately impacting cell function .
Molecular Mechanism
The molecular mechanism of pheniramine maleate involves its competitive binding to histamine H1 receptors, where it acts as an inverse agonist . This binding reduces the receptor’s activity, leading to decreased histamine-mediated responses. Pheniramine maleate also exhibits anticholinergic effects by antagonizing muscarinic receptors, which can inhibit smooth muscle contraction and glandular secretion . Furthermore, the compound’s local anesthetic properties are due to its ability to block sodium channels, preventing the initiation and propagation of action potentials in neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pheniramine maleate can change over time due to its stability and degradation. The compound is metabolized primarily in the liver through hydroxylation, demethylation, and glucuronidation . Its elimination half-life ranges from 8 to 19 hours, depending on the route of administration . Long-term studies have shown that pheniramine maleate can maintain its efficacy in reducing allergic symptoms, although tolerance may develop with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of pheniramine maleate vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and inflammation . At higher doses, pheniramine maleate can cause sedation, tachycardia, and, in severe cases, seizures . Studies have also shown that chronic administration of high doses can lead to adverse effects on the central nervous system and cardiovascular system .
Metabolic Pathways
Pheniramine maleate is metabolized in the liver through several pathways, including N-dealkylation to N-didesmethylpheniramine and N-desmethylpheniramine . These metabolites are further processed through hydroxylation and glucuronidation before being excreted via the kidneys . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating allergic conditions .
Transport and Distribution
Pheniramine maleate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, contributing to its sedative effects . It is also distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its pharmacological actions . The renal excretion of pheniramine maleate involves both the parent drug and its metabolites .
Subcellular Localization
The subcellular localization of pheniramine maleate is primarily within the cytoplasm, where it interacts with histamine H1 receptors and muscarinic receptors . The compound’s ability to bind to these receptors is crucial for its antihistaminic and anticholinergic effects . Additionally, pheniramine maleate’s local anesthetic properties are due to its interaction with sodium channels on neuronal membranes .
準備方法
合成経路と反応条件
マレイン酸フェニラミンは、複数段階の工程を経て合成できます。一般的な方法の1つに、2-ベンジルピリジンとジメチルアミノブロモエタン臭化水素酸塩を、炭酸カリウムの存在下で反応させる方法があります。 反応は80℃で数時間行い、その後、抽出と精製工程を経てフェニラミンを得ます .
工業生産方法
工業的には、マレイン酸フェニラミンは同様の合成経路を用いて、より大規模に生産されています。このプロセスには、収率と純度を高くするために、温度や溶媒の選択などの反応条件を注意深く管理することが含まれます。 最終生成物は一般的に結晶化と乾燥によって得られます .
化学反応の分析
反応の種類
マレイン酸フェニラミンは、次のような様々な化学反応を起こします。
酸化: フェニラミンは、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: 触媒の存在下での塩素や臭素などのハロゲン化剤を用いたハロゲン化。
生成される主な生成物
酸化: フェニラミンの酸化誘導体。
還元: フェニラミンの還元型。
科学研究への応用
マレイン酸フェニラミンは、科学研究において幅広い用途を持っています。
類似化合物との比較
マレイン酸フェニラミンは、クロルフェニラミンなどの他の第1世代の抗ヒスタミン薬と類似しています。
- クロルフェニラミン
- ブロムフェニラミン
- デキスクロルフェニラミン
- デキブロムフェニラミン
- ジメリジン
独自性
マレイン酸フェニラミンは、比較的強い鎮静作用があり、他の薬剤との併用によって治療効果を高めることができるという点でユニークです。 フェニラミンのハロゲン化は、その効力を著しく高めるため、臨床と研究の両方の設定において貴重な化合物となっています .
特性
CAS番号 |
132-20-7 |
|---|---|
分子式 |
C16H20N2.C4H4O4 C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
SSOXZAQUVINQSA-WLHGVMLRSA-N |
SMILES |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |
異性体SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
melting_point |
219 to 226 °F (NTP, 1992) |
Key on ui other cas no. |
132-20-7 |
物理的記述 |
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |
ピクトグラム |
Irritant |
純度 |
> 98% |
関連するCAS |
86-21-5 (Parent) |
溶解性 |
Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) |
同義語 |
Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




